Tautomeric Flexibility of Pyrido[2,3-b]pyrazin-7-ol Confers Unique Hydrogen-Bonding Capacity Relative to Fixed Analogs
Pyrido[2,3-b]pyrazin-7-ol exhibits a key structural differentiation through its ability to exist in a tautomeric equilibrium between the 7-hydroxy and 8H-pyrido[2,3-b]pyrazin-7-one forms, a property not shared by fixed analogs such as pyrido[2,3-b]pyrazin-2(1H)-one [1]. This dynamic equilibrium provides a unique hydrogen-bonding pattern that can be exploited for target engagement, offering a clear scientific rationale for its selection as a versatile starting scaffold over more rigid derivatives.
| Evidence Dimension | Tautomeric Equilibrium |
|---|---|
| Target Compound Data | Exists in equilibrium between 7-hydroxy and 7-one tautomers |
| Comparator Or Baseline | Pyrido[2,3-b]pyrazin-2(1H)-one (fixed carbonyl) and pyrido[2,3-b]pyrazine (no hydroxyl) |
| Quantified Difference | Qualitative structural difference |
| Conditions | Theoretical and structural analysis |
Why This Matters
The ability to access multiple hydrogen-bonding states expands the chemical space for lead optimization, potentially reducing the number of synthetic iterations required to achieve target potency.
- [1] Kékesi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-6155. View Source
